molecular formula C17H11BrN2O4 B13454792 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13454792
M. Wt: 387.2 g/mol
InChI Key: FJZZMDLOCZZMPI-UHFFFAOYSA-N
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Description

7-bromo-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, catalyzed by sodium bisulfate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-bromo-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione include:

Uniqueness

The uniqueness of 7-bromo-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7310,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione lies in its specific structural features, such as the presence of a bromine atom and multiple ring systems

Properties

Molecular Formula

C17H11BrN2O4

Molecular Weight

387.2 g/mol

IUPAC Name

5-bromo-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H11BrN2O4/c18-9-6-8-2-1-3-10-14(8)11(7-9)17(24)20(16(10)23)12-4-5-13(21)19-15(12)22/h1-3,6-7,12H,4-5H2,(H,19,21,22)

InChI Key

FJZZMDLOCZZMPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)Br

Origin of Product

United States

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